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molecular formula C9H7FO2 B047714 7-Fluorochroman-4-one CAS No. 113209-68-0

7-Fluorochroman-4-one

Cat. No. B047714
M. Wt: 166.15 g/mol
InChI Key: HRPULQFHSZKTNA-UHFFFAOYSA-N
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Patent
US04992564

Procedure details

Following the same procedure established in Example 1, the reactor was charged with meta-fluorophenol (28 grams), acrylic acid (27 grams), and phenothiazine (0.02 grams). The reactor was sealed, evacuated and cooled to -78° C. before the anhydrous hydrogen fluoride (125 grams) was added. The mixture was stirred and warmed to 40° C. for one hour then to 100° C. for 4.5 hours as the pressure was recorded at 140 psig. After venting the excess hydrogen fluoride the reactor was cooled to 5° C. and the mixture washed with D.I. water. Analysis by HPLC indicated no 4-Chromanones to be present. A mixture of by-products were seen.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11].C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:9](=[O:12])[CH2:10][CH2:11][O:8]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
27 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.02 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° C.
WASH
Type
WASH
Details
the mixture washed with D.I
ADDITION
Type
ADDITION
Details
A mixture of by-products

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
FC1=CC=C2C(CCOC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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